molecular formula C20H15N3O2 B2872194 N-(4-methoxyphenyl)phenazine-1-carboxamide CAS No. 313959-83-0

N-(4-methoxyphenyl)phenazine-1-carboxamide

Cat. No.: B2872194
CAS No.: 313959-83-0
M. Wt: 329.359
InChI Key: GBSJVYULTMGCJP-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)phenazine-1-carboxamide is a synthetic derivative of phenazine-1-carboxylic acid.

Mechanism of Action

Mode of Action

The compound interacts with its targets, leading to significant changes in the microscopic morphology of the pathogens. For instance, in Rhizoctonia solani, the compound causes hyphal swelling, uneven thickness, fractures, deformities, and an increase in hyphal surface warts . It also leads to the separation of the cell wall, disintegration of subcellular organelles, and disappearance of the septum .

Biochemical Pathways

The compound affects several biochemical pathways. Gene Ontology enrichment analysis showed that the differentially expressed genes (DEGs) were significantly enriched in cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . Metabolic pathway enrichment analysis showed that there were 16 significant metabolic pathways, such as steroid biosynthesis and ABC transporters .

Pharmacokinetics

It’s known that the compound can be functionalized with mesoporous silica nanoparticles, which could potentially enhance its bioavailability .

Result of Action

The compound controls the growth of R. solani mycelia by inhibiting the expression level of chitin synthetase genes . It also decreases the β-1,3-glucanase, malondialdehyde, and ATPase activities and nucleic acid leakage but increases the activity of nitrate reductase .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound has been shown to be more effective when functionalized with mesoporous silica nanoparticles . .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Methoxyphenyl)phenazine-1-carboxamide can be synthesized through a multi-step process starting from phenazine-1-carboxylic acid. The synthesis typically involves the following steps:

    Nitration: Phenazine-1-carboxylic acid is nitrated to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Acylation: The amino group is acylated with 4-methoxybenzoyl chloride to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)phenazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions include quinones, amines, and substituted phenazines, depending on the specific reaction and conditions used.

Scientific Research Applications

N-(4-Methoxyphenyl)phenazine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.

    Biology: Studied for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating bacterial infections and cancer.

    Industry: Used in the development of dyes, pigments, and electronic materials.

Comparison with Similar Compounds

N-(4-Methoxyphenyl)phenazine-1-carboxamide can be compared with other phenazine derivatives such as:

  • Phenazine-1-carboxylic acid
  • Phenazine-1-carboxamide
  • 2-Hydroxyphenazine

Properties

IUPAC Name

N-(4-methoxyphenyl)phenazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c1-25-14-11-9-13(10-12-14)21-20(24)15-5-4-8-18-19(15)23-17-7-3-2-6-16(17)22-18/h2-12H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSJVYULTMGCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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